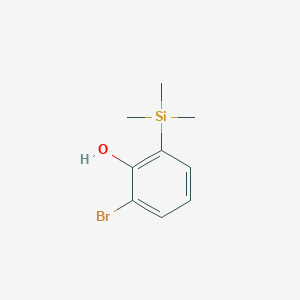
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one is a synthetic organic compound belonging to the class of tetrahydropyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with enhanced yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to dihydropyrimidine derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Dihydropyrimidine derivatives with altered biological activity.
Substitution: Substituted phenyl or pyrimidine derivatives with potential pharmacological properties.
Aplicaciones Científicas De Investigación
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dihydroxy-2-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
- 5-Ethyl-4,6-dihydroxy-2-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the phenyl ring, can lead to distinct interactions with molecular targets compared to similar compounds.
Propiedades
Número CAS |
60782-11-8 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
5-ethyl-4,6-dihydroxy-1-methyl-5-phenyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C13H18N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8,10-11,16-17H,3H2,1-2H3,(H,14,18) |
Clave InChI |
ZVSKAJBNUHETOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(NC(=O)N(C1O)C)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)


![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)


![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)



